BenchChemオンラインストアへようこそ!

BSJ-04-122

MKK4 MKK7 Kinase Inhibition

BSJ-04-122 is a first-in-class covalent dual inhibitor of MKK4 (IC50 4 nM) and MKK7 (IC50 181 nM). Its acrylamide warhead enables irreversible binding to Cys247 in MKK4, providing >1,600-fold greater potency than its reversible analog BSJ-04-122-R. This ensures washout-resistant JNK pathway suppression not achievable with selective or reversible inhibitors. Ideal for oncology models requiring complete target engagement. Order today.

Molecular Formula C15H12ClN5O
Molecular Weight 313.74 g/mol
Cat. No. B10827680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-04-122
Molecular FormulaC15H12ClN5O
Molecular Weight313.74 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC=C1NC2=NC=NC3=C2C(=CN3)Cl
InChIInChI=1S/C15H12ClN5O/c1-2-12(22)20-10-5-3-4-6-11(10)21-15-13-9(16)7-17-14(13)18-8-19-15/h2-8H,1H2,(H,20,22)(H2,17,18,19,21)
InChIKeyLWXOPXNDPRPGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSJ-04-122 (N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide): A Covalent Dual MKK4/7 Inhibitor for Targeted Cancer Research


BSJ-04-122 (CAS 2513289-74-0), chemically designated as N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide, is a first-in-class covalent dual inhibitor of mitogen-activated protein kinase kinase 4 (MKK4) and MKK7 [1]. It features a pyrrolo[2,3-d]pyrimidine core conjugated to an acrylamide warhead, enabling covalent modification of a conserved cysteine (Cys247 in MKK4, Cys261 in MKK7) located before the DFG motif [2]. This mechanism confers sustained target engagement and distinguishes it from reversible MKK4/7 inhibitors. The compound is primarily utilized as a pharmacological probe to dissect the MKK4/7-JNK signaling axis in oncology research, particularly in triple-negative breast cancer and glioblastoma models.

Why MKK4/7 Inhibitors Are Not Interchangeable: Covalent Binding and Dual-Target Selectivity Dictate Experimental Outcomes with BSJ-04-122


The MKK4/7 kinase family presents a challenging target landscape where selective inhibition of MKK4 versus MKK7, or the use of reversible versus covalent inhibitors, yields divergent biological responses. Compounds such as MKK7-COV-3 (selective covalent MKK7 inhibitor) and Darizmetinib (selective reversible MKK4 inhibitor) exhibit starkly different selectivity profiles [1]. Furthermore, the reversible analog BSJ-04-122-R shows >1000-fold reduced potency on MKK4, underscoring that covalent engagement is essential for the high potency and sustained target modulation characteristic of BSJ-04-122 [2]. Direct substitution of BSJ-04-122 with a MKK4-selective or MKK7-selective tool compound will not recapitulate the dual-inhibition phenotype observed in cellular and in vivo models. The following quantitative evidence establishes the specific differentiators that justify the procurement of BSJ-04-122 over related analogs.

Quantitative Differentiation of BSJ-04-122 (N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide) from Comparator MKK4/7 Inhibitors


Dual MKK4/7 Inhibition Potency of BSJ-04-122 Versus Selective MKK4 and MKK7 Inhibitors

BSJ-04-122 demonstrates a unique dual-inhibition profile, potently targeting both MKK4 and MKK7 with IC50 values of 4 nM and 181 nM, respectively [1]. In contrast, MKK7-COV-3 exhibits high selectivity for MKK7 (IC50 5 nM) but >1,000-fold lower potency against MKK4 (IC50 7,810 nM) [2]. Conversely, Darizmetinib (HRX215) potently inhibits MKK4 (IC50 20 nM) but displays >100-fold selectivity over MKK7 . The reversible inhibitor HWY336 shows weak activity against both kinases (MKK4 IC50 6 µM; MKK7 IC50 10 µM) [3]. This data establishes BSJ-04-122 as the only compound in this set that achieves low nanomolar potency on both MKK4 and MKK7 simultaneously.

MKK4 MKK7 Kinase Inhibition IC50 MAPK Signaling

Covalent Binding Drives Sustained Target Engagement and Potency: BSJ-04-122 vs. Reversible Control BSJ-04-122-R

BSJ-04-122 achieves its high potency through covalent modification of Cys247 in MKK4 and Cys261 in MKK7 [1]. A direct head-to-head comparison with its reversible counterpart BSJ-04-122-R (identical scaffold lacking the acrylamide warhead) demonstrates that covalent engagement is essential for activity: BSJ-04-122 inhibits MKK4 with an IC50 of 4 nM, whereas BSJ-04-122-R exhibits an IC50 of 6,510 nM, a >1,600-fold loss in potency [2]. This confirms that the acrylamide moiety is critical for the sustained target engagement required for downstream pathway inhibition.

Covalent Inhibitor MKK4 Kinase Selectivity Prolonged Inhibition

Superior Kinome Selectivity of BSJ-04-122: Minimal Off-Target Engagement Compared to Broader MKK Inhibitors

BSJ-04-122 exhibits excellent kinome selectivity both in vitro and in cellular contexts [1]. In a cellular KiNativ profiling experiment in MDA-MB-231 cells, MKK4 and MKK7 were the top two targets engaged by BSJ-04-122 (90.2% and 87.0% occupancy, respectively), while most other kinases remained unaffected [2]. Within the MKK family, BSJ-04-122 did not engage MKK1/2/3/5/6 at efficacious concentrations, in contrast to promiscuous MKK inhibitors like SM1-71, which engages multiple MKK family members [1]. Biochemical KINOMEscan profiling at 1 µM identified 26 kinases with >80% inhibition, but the top off-targets (e.g., CLK4, VRK2) showed no significant difference between BSJ-04-122 and its reversible counterpart, indicating reversible off-target binding [1].

Kinome Selectivity Off-Target Effects MKK4 MKK7

Differential Cytotoxicity: BSJ-04-122 Selectively Eliminates Glioma Stem Cells While Sparing Normal Fibroblasts

In a study evaluating the therapeutic potential of BSJ-04-122 against glioblastoma, the compound demonstrated remarkable selectivity for glioma stem cells (GSCs) over normal human fibroblasts [1]. At concentrations that effectively inhibited JNK activity and reduced stem cell marker expression in GSCs, BSJ-04-122 did not affect the viability of normal fibroblasts [2]. This therapeutic window is a critical differentiator, as many kinase inhibitors exhibit significant toxicity to normal proliferating cells. The selective cytotoxicity is attributed to the dependency of GSCs on JNK signaling for maintaining stem-like properties, which is effectively disrupted by dual MKK4/7 inhibition [1].

Glioma Stem Cells Glioblastoma Cancer Stem Cells Selective Toxicity

Enhanced Antiproliferative Activity in Triple-Negative Breast Cancer via Synergistic JNK Pathway Inhibition

BSJ-04-122 alone exhibits modest antiproliferative effects in MDA-MB-231 triple-negative breast cancer cells (high-micromolar IC50 range) [1]. However, when combined with the covalent JNK inhibitor JNK-IN-8, a synergistic enhancement in antiproliferative activity is observed . This combination strategy leverages the dual upstream inhibition of MKK4/7 by BSJ-04-122 to potentiate downstream JNK blockade, a phenotype not achievable with single-agent MKK4 or MKK7 selective inhibitors due to incomplete pathway suppression [1]. Western blot analysis confirmed that BSJ-04-122 (1–10 µM, 6 h) significantly reduces JNK phosphorylation at T183/Y185 in these cells, with near-complete inhibition at 10 µM .

Triple-Negative Breast Cancer Combination Therapy JNK Signaling Antiproliferative

Recommended Applications for BSJ-04-122 (N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide) Based on Validated Differentiation Evidence


Target Validation Studies Requiring Sustained Dual MKK4/7 Inhibition

In projects aimed at credentialing MKK4/7 as therapeutic targets, the covalent dual-inhibition profile of BSJ-04-122 (IC50 4 nM MKK4, 181 nM MKK7) [1] ensures robust and prolonged pathway suppression that reversible or single-target selective inhibitors cannot provide. Its >1,600-fold potency advantage over the reversible control BSJ-04-122-R [2] makes it the tool of choice for cellular and in vivo target engagement studies where washout-resistant inhibition is required.

Investigating JNK-Dependent Cancer Stem Cell Maintenance in Glioblastoma

BSJ-04-122 uniquely demonstrates selective cytotoxicity against glioma stem cells (GSCs) while sparing normal fibroblasts at active concentrations [1]. This selectivity profile, not reported for other MKK4/7 inhibitors, positions BSJ-04-122 as a critical reagent for dissecting the role of JNK signaling in cancer stem cell self-renewal and for evaluating combination strategies that pair GSC-targeted agents with conventional therapies.

Mechanistic Studies of Redundant JNK Activation Pathways in Triple-Negative Breast Cancer

Because BSJ-04-122 simultaneously inhibits both MKK4 and MKK7—the two primary upstream activators of JNK—it achieves near-complete blockade of JNK phosphorylation at 10 µM in MDA-MB-231 cells [1]. This is essential for researchers studying the functional consequences of full JNK pathway suppression, as MKK4-selective or MKK7-selective inhibitors would leave residual JNK activity due to kinase redundancy. Furthermore, the validated synergy with JNK-IN-8 provides a platform for combination therapy investigations [2].

Pharmacological Profiling and Kinome Selectivity Benchmarking

BSJ-04-122's well-characterized kinome selectivity profile—with minimal engagement of other MKK family members (MKK1/2/3/5/6) and high target occupancy (90.2% MKK4, 87.0% MKK7) in cellular assays [1]—makes it an ideal reference compound for benchmarking new MKK4/7 inhibitors. Its selectivity profile, established through both biochemical KINOMEscan and cellular KiNativ profiling, provides a clear baseline for evaluating off-target liabilities of novel compounds in the same target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BSJ-04-122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.